![molecular formula C14H12F3N3O2S B2384708 6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797870-94-0](/img/structure/B2384708.png)

6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

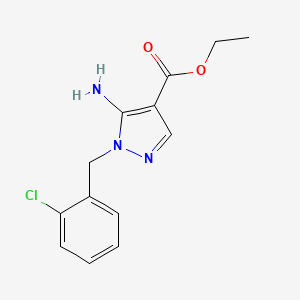

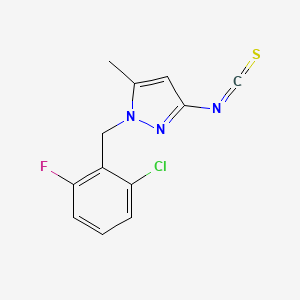

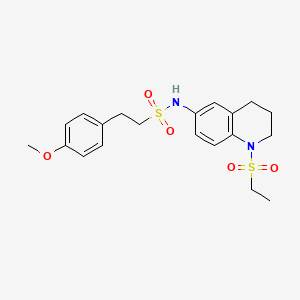

The compound “6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as intermediates . For instance, the synthesis of a related compound, tipranavir, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of a trifluoromethyl group and a phenylsulfonyl group attached to the pyrimidine ring further characterizes this compound.Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other pyrimidine derivatives. For instance, some pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors, showing inhibitory effects on both IL-2 and IL-8 levels .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups are known to confer unique physicochemical properties to TFMP derivatives .Applications De Recherche Scientifique

- Innovation : Recent research has demonstrated that PhSO₂CF₃ can serve as a trifluoromethyl radical precursor. Under visible light irradiation, it forms electron donor–acceptor complexes with arylthiolate anions, enabling S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .

- Key Intermediate : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a crucial intermediate for synthesizing fluazifop, an herbicide. The straightforward one-step reaction to obtain 2,5-CTF is significant for agrochemical production .

- Stability : CF₃S-containing compounds exhibit higher stability under acidic conditions, making them valuable in drug design .

- Organofluorine Chemistry : This approach provides a versatile method for introducing fluoroalkyl groups into organic molecules .

Photoredox Catalysis and S-Trifluoromethylation

Agrochemical Synthesis

Drug Discovery and Development

Fluoroalkylation Reactions

Coupling Reactions and Nucleophilic Transformations

Mécanisme D'action

While the exact mechanism of action for this specific compound is not clear, it is known that many pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For instance, 2-(Trifluoromethyl)pyridine, a related compound, has hazard statements indicating it is flammable and can cause skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-3-1-2-4-13(11)23(21,22)20-6-5-12-10(8-20)7-18-9-19-12/h1-4,7,9H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQPHXPZEIXKQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)